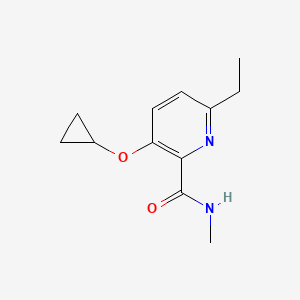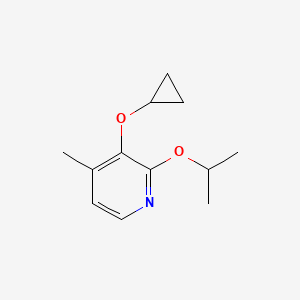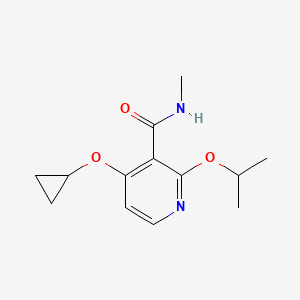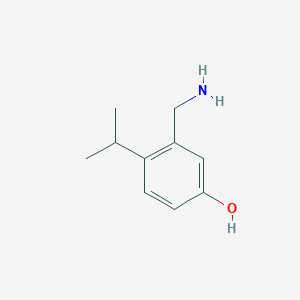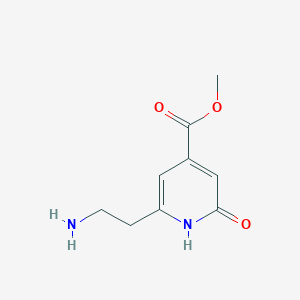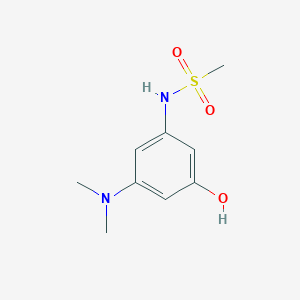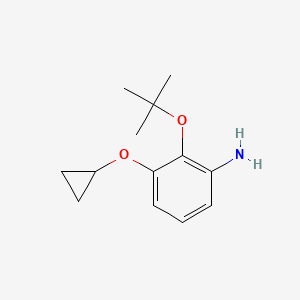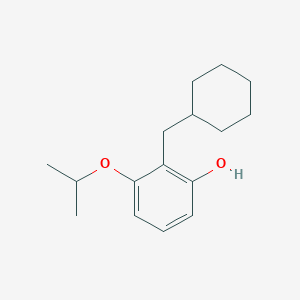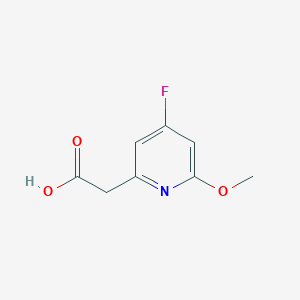
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (4-Fluoro-6-methoxypyridin-2-YL)acetic acid involves several steps, typically starting with the fluorination of pyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper complexes to facilitate the reaction .
Analyse Des Réactions Chimiques
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which (4-Fluoro-6-methoxypyridin-2-YL)acetic acid exerts its effects involves interactions with various molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid can be compared with other fluorinated pyridine derivatives such as:
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound has similar structural features but with additional fluorine atoms, which may alter its reactivity and biological activity.
4-Fluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns, leading to variations in chemical and biological properties.
Propriétés
Formule moléculaire |
C8H8FNO3 |
|---|---|
Poids moléculaire |
185.15 g/mol |
Nom IUPAC |
2-(4-fluoro-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Clé InChI |
NYRAKKLTVFQLQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


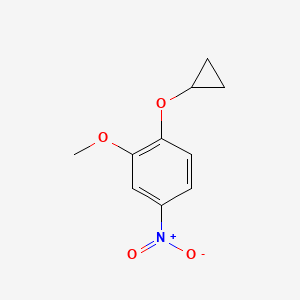
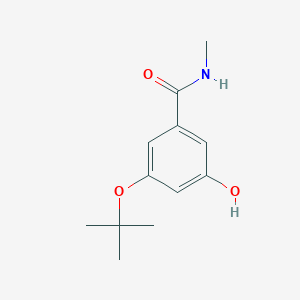
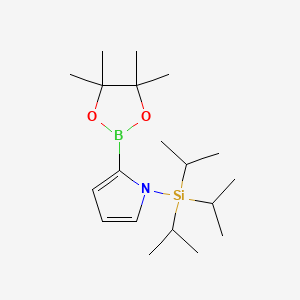
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
